molecular formula C9H8ClF2NO B2546221 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide CAS No. 1219827-98-1

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide

Cat. No.: B2546221
CAS No.: 1219827-98-1
M. Wt: 219.62
InChI Key: GPMUBKWHBVRMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide is an organic compound with the molecular formula C8H6ClF2NO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide typically involves the reaction of 2,4-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorobenzyl)acetamide
  • 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide

Uniqueness

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMUBKWHBVRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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